molecular formula C6H10ClNO3S B13208056 (1-Methyl-2-oxopyrrolidin-3-yl)methanesulfonyl chloride

(1-Methyl-2-oxopyrrolidin-3-yl)methanesulfonyl chloride

Cat. No.: B13208056
M. Wt: 211.67 g/mol
InChI Key: SVKAMAHADUXRTK-UHFFFAOYSA-N
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Description

(1-Methyl-2-oxopyrrolidin-3-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C6H10ClNO3S. It is known for its applications in various fields of scientific research and industry due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-2-oxopyrrolidin-3-yl)methanesulfonyl chloride typically involves the reaction of 1-methyl-2-pyrrolidinone with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products .

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-2-oxopyrrolidin-3-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases like triethylamine, nucleophiles such as amines, and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrrolidinone derivatives .

Scientific Research Applications

(1-Methyl-2-oxopyrrolidin-3-yl)methanesulfonyl chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (1-Methyl-2-oxopyrrolidin-3-yl)methanesulfonyl chloride involves its ability to act as an electrophile in chemical reactions. It can react with nucleophiles to form covalent bonds, thereby modifying the structure and function of target molecules. This property makes it useful in various applications, including drug development and biochemical research .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (1-Methyl-2-oxopyrrolidin-3-yl)methanesulfonyl chloride include:

  • (1-Methyl-2-oxopyrrolidin-3-yl)methanesulfonamide
  • (1-Methyl-2-oxopyrrolidin-3-yl)methanesulfonate
  • (1-Methyl-2-oxopyrrolidin-3-yl)methanesulfonic acid

Uniqueness

What sets this compound apart from these similar compounds is its chloride group, which makes it highly reactive in nucleophilic substitution reactions. This unique reactivity allows it to be used in a broader range of chemical transformations and applications .

Properties

Molecular Formula

C6H10ClNO3S

Molecular Weight

211.67 g/mol

IUPAC Name

(1-methyl-2-oxopyrrolidin-3-yl)methanesulfonyl chloride

InChI

InChI=1S/C6H10ClNO3S/c1-8-3-2-5(6(8)9)4-12(7,10)11/h5H,2-4H2,1H3

InChI Key

SVKAMAHADUXRTK-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1=O)CS(=O)(=O)Cl

Origin of Product

United States

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